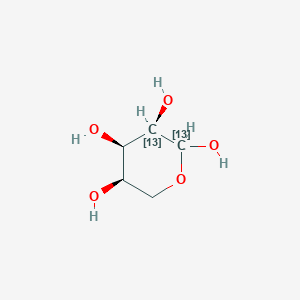

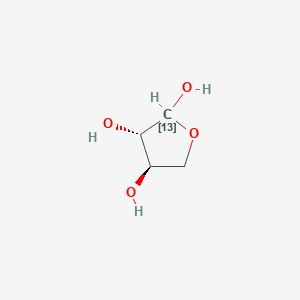

(3S,4R)-(213C)Oxolane-2,3,4-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

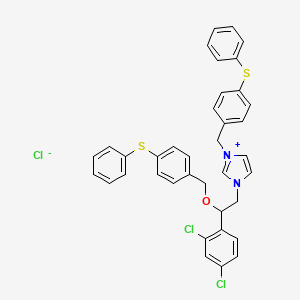

“(3S,4R)-Oxolane-2,3,4-triol” is a pentose . Its molecular formula is C4H8O4 . The average mass is 120.104 and the monoisotopic mass is 120.04226 .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C4H8O4/c5-2-1-8-4 (7)3 (2)6/h2-7H,1H2/t2-,3+,4?/m1/s1 . The SMILES representation is O1C (O) [C@@H] (O) [C@H] (O)C1 . Physical And Chemical Properties Analysis

The net charge of “(3S,4R)-(213C)Oxolane-2,3,4-triol” is 0 . More detailed physical and chemical properties were not found in the web search results.Wissenschaftliche Forschungsanwendungen

Biomolecular NMR Studies

D-Threose-13C can be used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful tool for studying the structure and dynamics of molecules, and the use of 13C-labeled compounds can enhance the sensitivity and resolution of NMR experiments.

Metabolism Research

D-Threose-13C can be used in metabolism research . By tracking the incorporation of the 13C label into metabolic products, researchers can gain insights into metabolic pathways and fluxes.

Compound Identification in Metabolomics

The use of 13C, either enriched or at natural abundance, in metabolomics applications has been described . A technique called isotopic ratio outlier analysis (IROA) utilizes samples that are isotopically labeled with 5% (test) and 95% (control) 13C . This labeling strategy leads to characteristic isotopic patterns that allow the differentiation of biological signals from artifacts and yield the exact number of carbons, significantly reducing possible molecular formulae .

Natural Product Studies

Similar to metabolomics, natural product studies share many common goals with the use of 13C . Both fields have the ultimate goal of identifying a small molecule that is responsible for a particular activity or phenotype .

Drug Mechanism Studies

Metabolomic isotopic tracing can provide flux information useful for understanding drug mechanisms . For that, NMR has the unique advantage of giving positional isotope enrichment information .

Pentose Research

(3S,4R)-Oxolane-2,3,4-triol is a pentose , a type of monosaccharide with five carbon atoms. Therefore, it can be used in research related to pentoses and their roles in biological systems .

Wirkmechanismus

Target of Action

D-Threose-13C, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a compound that has been studied for its potential medical and biochemical applications . .

Mode of Action

It is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, D-Threose-13C is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .

Biochemical Pathways

D-Threose-13C is involved in various biochemical pathways. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Furthermore, D-Threose-13C has been found to reduce inflammation and improve cardiovascular health . It has also been found to reduce oxidative stress and improve mitochondrial function .

Result of Action

D-Threose-13C has been found to have multiple biochemical and physiological effects. It has been shown to increase glucose uptake in cells, improve glucose tolerance in diabetic mice, reduce inflammation, improve cardiovascular health, reduce oxidative stress, and improve mitochondrial function .

Eigenschaften

IUPAC Name |

(3S,4R)-(213C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-GHNFDQGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([13CH](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-(213C)Oxolane-2,3,4-triol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

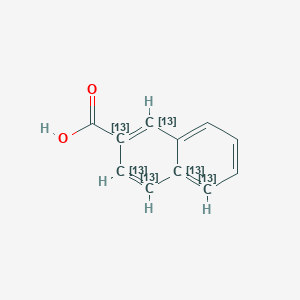

![D-[3-13C]Ribose](/img/structure/B583934.png)